molecular formula C20H15ClN4O B2877761 3-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide CAS No. 862810-33-1

3-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide

Cat. No. B2877761
CAS RN: 862810-33-1
M. Wt: 362.82
InChI Key: PSVODJVRCOONQU-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidines are a type of nitrogen heterocycles . These heterocyclic rings are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes . They are quite important due to their ability to bind with various living systems . Many drugs contain these moieties at their cores .


Synthesis Analysis

Imidazo[1,2-a]pyrimidines have been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis etc .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidines is a fused bicyclic 5–6 heterocycle . This moiety is also useful in material science because of its structural character .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been synthesized via a one-pot reaction using different reagents and conditions . The most common methods for the preparation of imidazo[1,2-a]pyrimidine derivatives are based on the one-pot three-component reactions .

Scientific Research Applications

Antiulcer Agents

Compounds structurally related to the specified chemical have been synthesized with potential applications as antisecretory and cytoprotective agents against ulcers. Although some did not show significant antisecretory activity, their cytoprotective properties were demonstrated in ethanol and hydrochloric acid-induced ulcer models. This suggests a potential therapeutic application in the treatment of gastric ulcers and related conditions (Starrett et al., 1989).

Antiviral Activity

A series of compounds related to 3-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide were designed and tested for their antiviral activity, particularly as antirhinovirus agents. These compounds showcased the importance of the imidazo[1,2-a]pyridine moiety in the design of novel therapeutic agents against human rhinovirus, indicating their potential application in treating viral infections (Hamdouchi et al., 1999).

Antineoplastic Activity

Research into compounds with the imidazo[1,2-a]pyrimidine structure has also shown promising antineoplastic (anti-cancer) activity. Some derivatives were found to exhibit variable degrees of activity against certain cancer cell lines in vitro. This highlights the potential for these compounds to serve as a basis for developing new antineoplastic agents, contributing to the ongoing search for more effective cancer treatments (Abdel-Hafez, 2007).

Novel Synthetic Methodologies

Research has also focused on developing new synthetic methodologies for creating imidazo[1,2-a]pyrimidine derivatives. These methodologies facilitate the synthesis of a broad range of compounds with potential pharmaceutical applications, thereby expanding the toolkit available for drug discovery and development. For instance, a catalyst-free approach for synthesizing benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamides has been developed, showcasing an environmentally benign method that could be widely applied in pharmaceutical chemistry (Shaabani et al., 2014).

Future Directions

Imidazo[1,2-a]pyrimidines have wide range of applications in medicinal chemistry . Therefore, future research may focus on developing new synthetic strategies and drug development due to its wide range of applications in medicinal chemistry .

properties

IUPAC Name

3-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O/c1-13-6-7-14(18-12-25-9-3-8-22-20(25)24-18)11-17(13)23-19(26)15-4-2-5-16(21)10-15/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVODJVRCOONQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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